

# ML204 Hydrochloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123

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## Abstract

**ML204 hydrochloride** is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These ion channels are implicated in a variety of physiological processes, and their dysfunction has been linked to several pathological conditions. **ML204 hydrochloride** has emerged as a critical pharmacological tool for elucidating the roles of TRPC4 and TRPC5 in these processes and serves as a valuable lead compound in drug discovery efforts. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of **ML204 hydrochloride**, with a focus on detailed experimental protocols and the underlying signaling pathways.

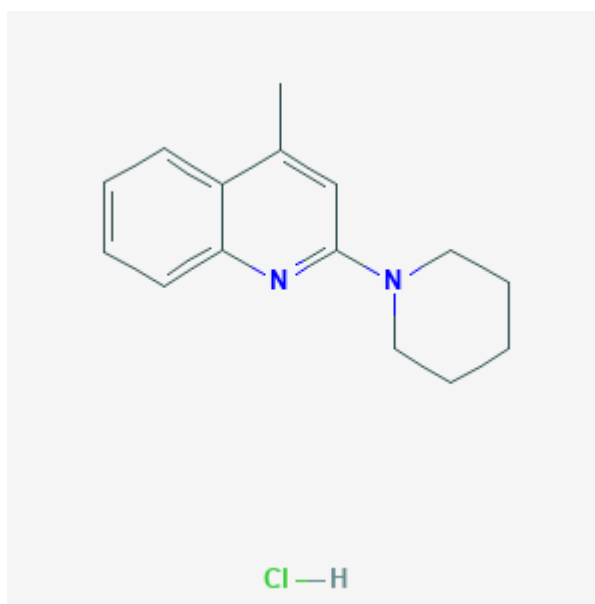
## Chemical Properties and Structure

**ML204 hydrochloride** is the hydrochloride salt of the parent compound 4-methyl-2-(1-piperidinyl)quinoline. Its chemical and physical properties are summarized in the tables below.

### Table 1: Chemical Identity of ML204 Hydrochloride

Identifier	Value
IUPAC Name	4-methyl-2-(piperidin-1-yl)quinoline;hydrochloride
Synonyms	ML-204 hydrochloride, ML 204 hydrochloride
CAS Number	2070015-10-8
Chemical Formula	C <sub>15</sub> H <sub>19</sub> ClN <sub>2</sub>
Molecular Weight	262.78 g/mol

2D Structure



## Table 2: Physicochemical Properties of ML204 Hydrochloride

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in DMSO and water.
Storage	Store at -20°C for long-term stability.

# Synthesis of 4-Methyl-2-(1-piperidinyl)quinoline Hydrochloride (ML204 Hydrochloride)

The synthesis of **ML204 hydrochloride** is achieved through a nucleophilic aromatic substitution reaction, followed by salt formation. The general scheme involves the reaction of 2-chloro-4-methylquinoline with piperidine, followed by treatment with hydrochloric acid.

## Experimental Protocol: Synthesis of 4-Methyl-2-(1-piperidinyl)quinoline

Materials:

- 2-chloro-4-methylquinoline
- Piperidine
- Dimethylformamide (DMF)
- Potassium carbonate ( $K_2CO_3$ )
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

- To a solution of 2-chloro-4-methylquinoline (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.

- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-methyl-2-(1-piperidinyl)quinoline.

## Experimental Protocol: Formation of ML204 Hydrochloride

- Dissolve the purified 4-methyl-2-(1-piperidinyl)quinoline in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.
- Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or dioxane while stirring.
- A precipitate will form. Continue stirring for 30 minutes.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **ML204 hydrochloride**.

## Biological Activity and Mechanism of Action

**ML204 hydrochloride** is a potent and selective inhibitor of TRPC4 and TRPC5 channels. It exhibits significantly less activity against other TRP channel family members, making it a valuable tool for studying the specific functions of TRPC4 and TRPC5.

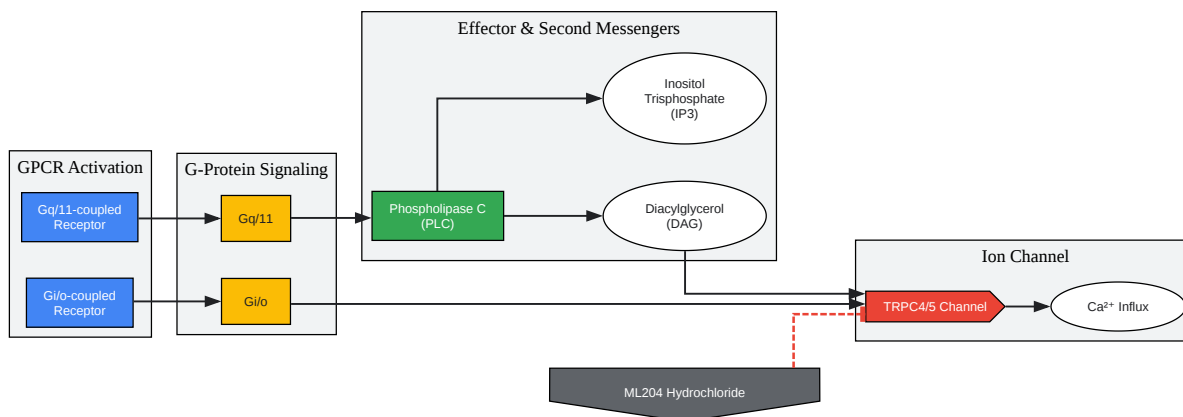
### Table 3: Inhibitory Activity of ML204 Hydrochloride

Target	IC <sub>50</sub>	Assay Type
TRPC4	0.96 μM	Fluorescent Intracellular Ca <sup>2+</sup> Assay[1][2]
TRPC4	2.6 - 3.55 μM	Whole-Cell Voltage Clamp[1]
TRPC5	~9 μM	Electrophysiology
TRPC6	>18 μM	Fluorescent Intracellular Ca <sup>2+</sup> Assay[1][2]

The mechanism of action of ML204 is believed to be a direct block of the TRPC4 channel pore, independent of the mode of channel activation. This suggests that ML204 interacts directly with the channel protein itself rather than interfering with upstream signaling components.[3]

## Signaling Pathway

TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins. Activation of these pathways leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP<sub>3</sub>), which in turn modulate channel activity and lead to an influx of Ca<sup>2+</sup>. **ML204 hydrochloride** acts by directly blocking this Ca<sup>2+</sup> influx through the TRPC4 channel.



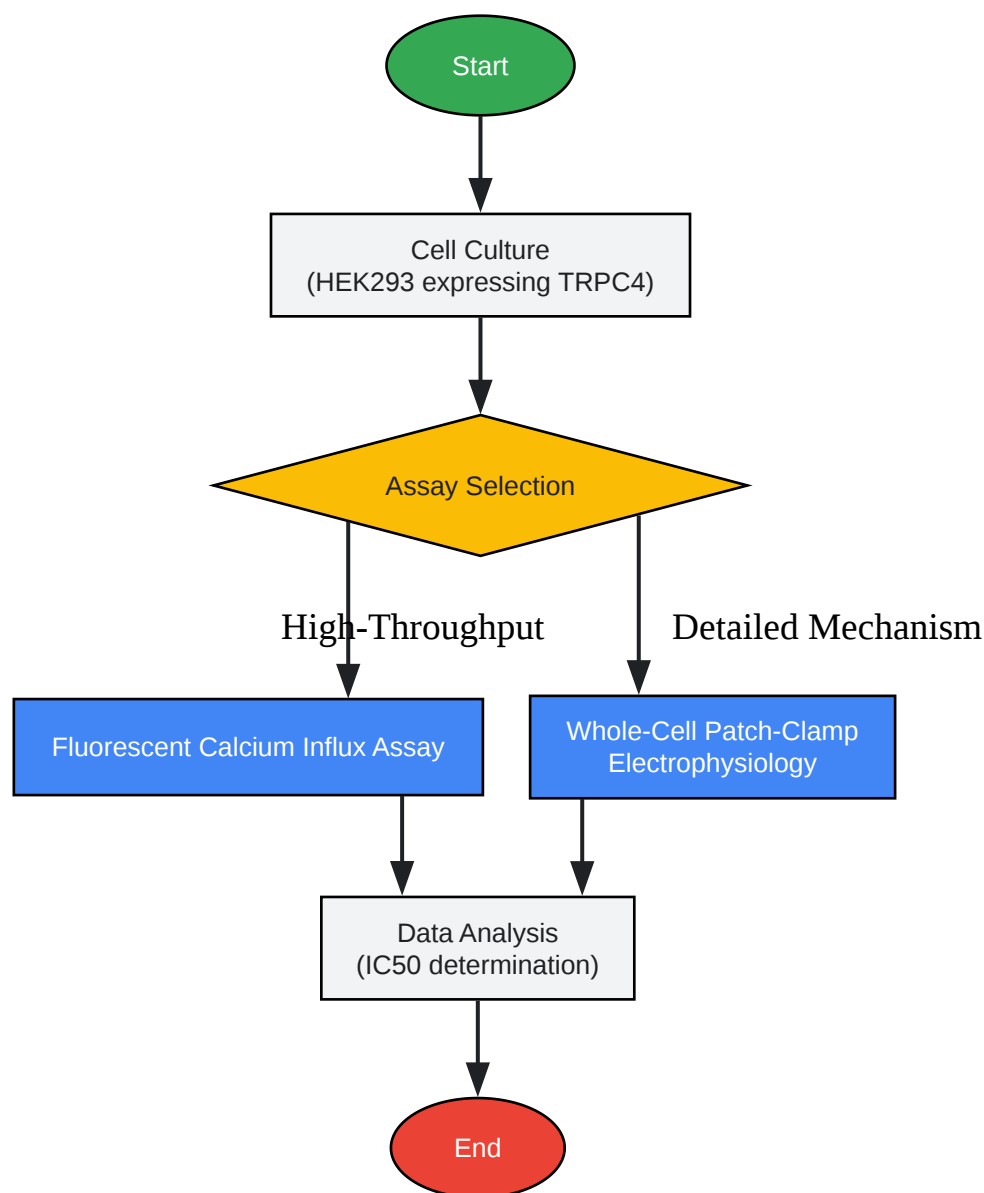
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TRPC4 Signaling Pathway and Inhibition by **ML204 Hydrochloride**.

## Experimental Protocols for Biological Characterization

The following protocols describe the key in vitro assays used to characterize the inhibitory activity of **ML204 hydrochloride** on TRPC4 channels.

## Experimental Workflow



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Experimental workflow for characterizing **ML204 hydrochloride** activity.

## Fluorescent Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to TRPC4 channel activation and inhibition.

Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, causing

an increase in the fluorescence intensity of the dye. The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.

Detailed Protocol:

- Cell Culture: Plate HEK293 cells stably expressing human TRPC4 in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.
- Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2  $\mu$ M Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
  - Remove the cell culture medium and wash the cells once with HBSS.
  - Add the dye-loading solution to each well and incubate for 60 minutes at 37°C in the dark.
- Compound Addition:
  - Prepare serial dilutions of **ML204 hydrochloride** and control compounds in HBSS.
  - After incubation, wash the cells twice with HBSS to remove excess dye.
  - Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
- Assay and Data Acquisition:
  - Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
  - Add a TRPC4 agonist (e.g., a specific GPCR agonist or GTPyS) to all wells simultaneously to activate the channels.
  - Record the fluorescence intensity over time (typically for 2-5 minutes).
- Data Analysis:



- Calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the positive control (agonist alone) and negative control (buffer alone).
- Plot the normalized response against the logarithm of the **ML204 hydrochloride** concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through TRPC4 channels and allows for a detailed characterization of the inhibitory mechanism of **ML204 hydrochloride**.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing TRPC4 channels. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.

Detailed Protocol:

- Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or primary culture, grown on glass coverslips.
- Pipette and Solutions:
  - Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 M $\Omega$  when filled with the intracellular solution.
  - Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
  - Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- Recording:

- Form a high-resistance (>1 G $\Omega$ ) seal between the micropipette and the cell membrane (giga-seal).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.
- Compound Application and Data Acquisition:
  - Activate TRPC4 channels by including an agonist (e.g., GTP $\gamma$ S) in the intracellular solution or by applying a GPCR agonist to the bath solution.
  - Once a stable baseline current is established, perfuse the bath with solutions containing increasing concentrations of **ML204 hydrochloride**.
  - Record the currents at each concentration.
- Data Analysis:
  - Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of **ML204 hydrochloride**.
  - Calculate the percentage of inhibition for each concentration of **ML204 hydrochloride**.
  - Plot the percentage of inhibition against the logarithm of the **ML204 hydrochloride** concentration and fit the data to determine the IC<sub>50</sub> value.

## Conclusion

**ML204 hydrochloride** is a well-characterized, potent, and selective inhibitor of TRPC4 and TRPC5 channels. Its defined chemical properties, established synthetic route, and detailed protocols for biological characterization make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of these ion channels. The information provided in this technical guide is intended to facilitate further research and support the development of novel therapeutics targeting TRPC4 and TRPC5.

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## References

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